2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione is a chemical compound with the molecular formula C13H7N3O4. It belongs to the class of phthalimides and is characterized by the presence of a nitro group attached to a pyridine ring, which is further connected to an isoindole-1,3-dione structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione typically involves the reaction of 4-nitro-2-pyridinecarboxylic acid with phthalic anhydride. The reaction is carried out in the presence of a dehydrating agent such as acetic anhydride or polyphosphoric acid. The mixture is heated to facilitate the formation of the isoindole-1,3-dione ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-(4-Amino-2-pyridinyl)isoindole-1,3-dione.
Substitution: Various substituted isoindole-1,3-dione derivatives.
Oxidation: Oxidized isoindole-1,3-dione derivatives.
Scientific Research Applications
2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, modulating biochemical pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-5-nitro-2-pyridinyl)isoindole-1,3-dione: Similar structure but with a methyl group instead of a hydrogen atom on the pyridine ring.
2-(4-Nitro-phenyl)isoindole-1,3-dione: Similar structure but with a phenyl ring instead of a pyridine ring.
Uniqueness
2-{4-nitropyridin-2-yl}-1H-isoindole-1,3(2H)-dione is unique due to the presence of the nitro group on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H7N3O4 |
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Molecular Weight |
269.21 g/mol |
IUPAC Name |
2-(4-nitropyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H7N3O4/c17-12-9-3-1-2-4-10(9)13(18)15(12)11-7-8(16(19)20)5-6-14-11/h1-7H |
InChI Key |
DJRIHOHHHKLNRT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC=CC(=C3)[N+](=O)[O-] |
solubility |
29.2 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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